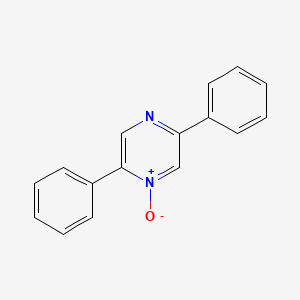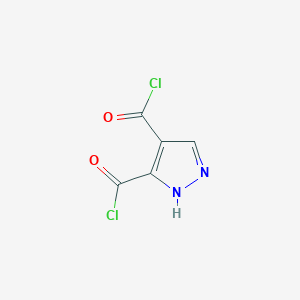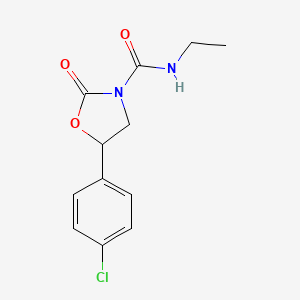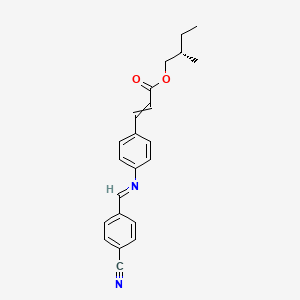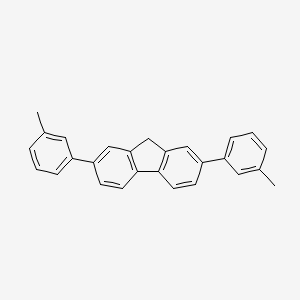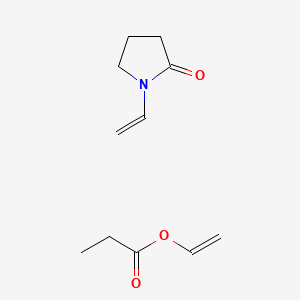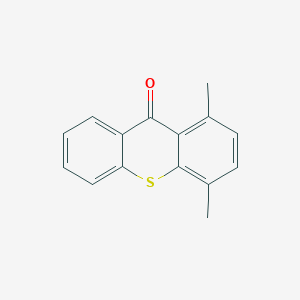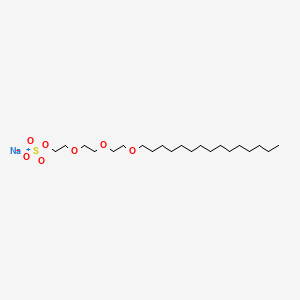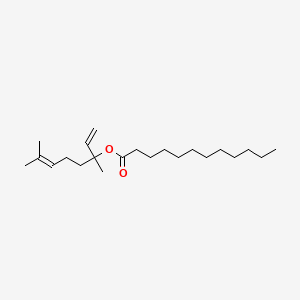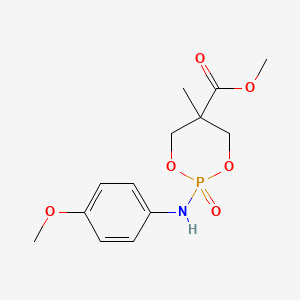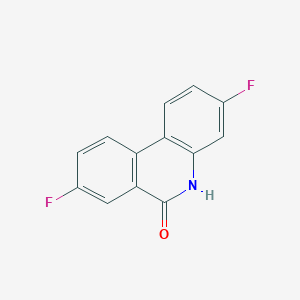
3,8-difluoro-5H-phenanthridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Difluoro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are tricyclic N-heterocycles frequently encountered in various alkaloids and have been documented to possess significant biological and pharmaceutical activities . The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridinones depending on the nucleophile used.
科学的研究の応用
3,8-Difluoro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,8-difluoro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Phenanthridin-6-one: Lacks the fluorine atoms present in 3,8-difluoro-5H-phenanthridin-6-one.
3,8-Dibromo-5H-phenanthridin-6-one: Contains bromine atoms instead of fluorine.
Quinolin-2-one: Another tricyclic N-heterocycle with similar structural features.
Uniqueness
The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a unique and valuable compound for various applications in research and industry.
特性
CAS番号 |
23818-35-1 |
|---|---|
分子式 |
C13H7F2NO |
分子量 |
231.20 g/mol |
IUPAC名 |
3,8-difluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) |
InChIキー |
VNWWYNDTUKKDLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



